5-Bromo-2-phenyloxazole

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

5-Bromo-2-phenyloxazole (CAS 92629-11-3) delivers regioselective reactivity unattainable with 4-bromo or 4,5-dibromo analogs. Its single C5-bromine handle ensures clean, high-yielding Suzuki-Miyaura couplings (57–93% reported), making it the premier building block for parallel library synthesis. Validated as a muscarinic M1 receptor antagonist and a key intermediate for Δ5-desaturase (D5D) inhibitors. Supplied at 98% purity with full analytical supporting data (NMR, HPLC). Ideal for hit-to-lead and lead optimization workflows.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 92629-11-3
Cat. No. B1271533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-phenyloxazole
CAS92629-11-3
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(O2)Br
InChIInChI=1S/C9H6BrNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H
InChIKeyMSXVETKZQOUBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-phenyloxazole (CAS 92629-11-3): Technical Specifications and Sourcing Baseline for Heterocyclic Chemistry Applications


5-Bromo-2-phenyloxazole (CAS 92629-11-3) is a halogenated heterocyclic building block with the molecular formula C₉H₆BrNO and a molecular weight of 224.05 g/mol [1]. The compound features a bromine substituent at the 5-position of the oxazole ring and a phenyl group at the 2-position, providing a reactive handle for metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, to generate more complex oxazole derivatives [2]. The compound is typically supplied as a solid with a melting point range of 60-65°C and a standard purity specification of 95% or greater from commercial sources .

Why 5-Bromo-2-phenyloxazole Cannot Be Directly Replaced by Other Halogenated Oxazoles in Synthesis and Biological Screening


The substitution pattern of halogen atoms on the oxazole ring critically dictates both synthetic utility and biological activity. The 5-bromo isomer (5-Bromo-2-phenyloxazole) exhibits regioselective reactivity in cross-coupling reactions that is distinct from its 4-bromo and 4,5-dibromo analogs, as established by systematic comparative studies [1]. In biological contexts, the 5-bromo substitution pattern on 2-phenyloxazole confers specific muscarinic M1 receptor antagonism, a profile not shared by other bromo-oxazole regioisomers or the non-halogenated parent compound . Furthermore, the presence of a single bromine atom at the 5-position provides a balance of reactivity and stability; 4,5-dibromo-2-phenyloxazole, while more reactive, introduces additional synthetic complexity and potential for undesired side reactions due to the presence of two reactive halogen centers . These functional divergences mean that substituting an alternative bromooxazole regioisomer or a non-brominated analog will lead to different synthetic outcomes and biological profiles, undermining experimental reproducibility and SAR interpretations.

Quantitative Evidence Differentiating 5-Bromo-2-phenyloxazole from Closest Analogs for Informed Procurement Decisions


Regioselective Reactivity in Suzuki-Miyaura Cross-Coupling: 5-Bromo vs. 4-Bromo-2-phenyloxazole

The 5-bromo substituent on 2-phenyloxazole provides a distinct reactivity profile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the 4-bromo isomer. A comprehensive study by Solomin et al. (2019) established that while both 5-bromo-2-phenyloxazole and 4-bromo-2-phenyloxazole are competent substrates for Suzuki-Miyaura coupling under optimized parallel synthesis conditions, the 5-bromo isomer offers practical advantages in terms of synthetic accessibility via direct regiocontrolled lithiation [1]. This regioselective lithiation-bromination method yields 5-bromo-2-phenyloxazole exclusively on a multigram scale, providing a reliable and scalable source of the building block for subsequent diversification, in contrast to the 4-bromo isomer, which requires alternative synthetic routes [1].

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Selective Muscarinic M1 Receptor Antagonism: 5-Bromo-2-phenyloxazole vs. Non-Halogenated 2-Phenyloxazole

5-Bromo-2-phenyloxazole demonstrates selective muscarinic M1 receptor antagonism, a biological activity that is absent in the non-halogenated parent compound, 2-phenyloxazole. The brominated compound has been shown to inhibit the binding of acetylcholine to the M1 receptor in rat and human lung tissue and block acetylcholine's effects on heart rate and contractility in isolated rabbit and rat atria . In contrast, 2-phenyloxazole lacks this specific receptor interaction profile and is primarily noted for its utility as a scaffold in DGAT-1 inhibitor programs [1]. This functional divergence highlights the critical role of the 5-bromo substituent in imparting a specific pharmacological profile.

Pharmacology Neuroscience Receptor Pharmacology

Single Reactive Handle for Controlled Diversification: 5-Bromo vs. 4,5-Dibromo-2-phenyloxazole

5-Bromo-2-phenyloxazole possesses a single bromine atom at the 5-position, offering a single reactive handle for controlled, stepwise diversification via cross-coupling reactions. In contrast, 4,5-dibromo-2-phenyloxazole (CAS 92629-12-4) contains two reactive bromine centers, which, while enabling more complex functionalization, also introduces the challenge of regioselectivity in sequential coupling reactions and increases the likelihood of unwanted side products . The presence of two bromine atoms in 4,5-dibromo-2-phenyloxazole makes it a more reactive and versatile substrate, but this heightened reactivity requires more stringent reaction control and can complicate purification, particularly in parallel synthesis applications where high fidelity and yield are paramount [1]. 5-Bromo-2-phenyloxazole's single bromine atom strikes a balance between reactivity and synthetic manageability, making it a preferred choice for building block libraries where controlled, sequential functionalization is desired.

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Predicted Solubility and Handling Characteristics: 5-Bromo-2-phenyloxazole vs. 2-Phenyloxazole

5-Bromo-2-phenyloxazole exhibits a calculated aqueous solubility of 0.11 g/L at 25°C, categorizing it as very slightly soluble . This physical property is a direct consequence of bromine substitution and has implications for compound handling and in vitro assay design. In comparison, the non-halogenated parent, 2-phenyloxazole (CAS 20662-88-8), has a predicted solubility of approximately 0.3 g/L at 25°C . The ~63% reduction in aqueous solubility for the brominated analog is a critical consideration for researchers preparing stock solutions for biological screening. Additionally, 5-bromo-2-phenyloxazole is a solid at ambient temperature with a melting point range of 60-65°C, facilitating its storage and handling as a neat compound .

Formulation Physical Chemistry Compound Management

High-Impact Application Scenarios for 5-Bromo-2-phenyloxazole Based on Validated Differentiation Evidence


Parallel Synthesis of Oxazole-Based Libraries for Drug Discovery

5-Bromo-2-phenyloxazole serves as an ideal core building block for the parallel synthesis of diverse oxazole-containing compound libraries via Suzuki-Miyaura cross-coupling. Its single reactive bromine handle ensures clean, high-yielding coupling reactions with a wide range of boronic acids, as demonstrated in the synthesis of biphenyl oxazole derivatives with yields of 57-93% [1]. This reliability in library production is critical for generating robust SAR data in hit-to-lead and lead optimization campaigns. The compound's commercial availability with high purity (95%+) and supporting analytical data (NMR, HPLC) from suppliers like Bidepharm and AKSci further streamlines its integration into automated synthesis workflows .

Probing Muscarinic M1 Receptor Pharmacology

5-Bromo-2-phenyloxazole is a validated tool compound for investigating muscarinic M1 receptor function in vitro and ex vivo. Its demonstrated ability to inhibit acetylcholine binding to M1 receptors in human and rodent tissues makes it valuable for studying cholinergic signaling pathways and for use as a pharmacological control in M1 receptor-targeted drug discovery programs . Researchers can utilize this compound to define the role of M1 receptors in tissue-specific responses and to benchmark novel M1 antagonists.

Synthesis of Δ5-Desaturase Inhibitor Intermediates

The compound is a key intermediate in the preparation of heterocyclic compounds designed as Δ5-desaturase (D5D) inhibitors, as cited in patent literature and vendor documentation [2]. D5D is a validated target for metabolic and cardiovascular disorders, and 5-bromo-2-phenyloxazole's utility in constructing these inhibitor scaffolds provides a direct entry point for medicinal chemists pursuing this therapeutic area. Its reliable cross-coupling chemistry enables the systematic exploration of substitution patterns required for D5D inhibition.

Material Science: Synthesis of Extended π-Conjugated Systems

5-Bromo-2-phenyloxazole's role as a substrate in palladium-catalyzed direct coupling reactions extends to the construction of cyclic π-conjugated molecules and composite macrocycles for materials science applications [3]. Its well-defined reactivity and commercial availability make it a practical monomer for synthesizing novel organic electronic materials, where precise control over molecular architecture is essential for tuning optoelectronic properties.

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